molecular formula C45H88O9 B1588798 Hexaglyceryl distearate CAS No. 34424-97-0

Hexaglyceryl distearate

Cat. No.: B1588798
CAS No.: 34424-97-0
M. Wt: 773.2 g/mol
InChI Key: PALZHOJEQDADJU-UHFFFAOYSA-N
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Description

Hexaglyceryl distearate is an ester compound formed from the reaction of stearic acid with hexaglycerol. It is commonly used in the cosmetics and personal care industry due to its emollient properties and ability to stabilize emulsions. This compound appears as a tan, wax-like bead with a bland odor and is often included in formulations for its moisturizing and thickening effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexaglyceryl distearate is synthesized through the esterification of stearic acid with hexaglycerol. The reaction typically involves heating stearic acid and hexaglycerol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, stearic acid and hexaglycerol, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is heated to the required temperature, and the acid catalyst is added to initiate the esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Hexaglyceryl distearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Stearic acid and hexaglycerol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

    Hydrolysis: this compound can be hydrolyzed back into stearic acid and hexaglycerol in the presence of water and a base (e.g., sodium hydroxide).

    Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.

Major Products Formed:

Scientific Research Applications

Hexaglyceryl distearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Hexaglyceryl distearate exerts its effects primarily through its ability to form stable emulsions and enhance the viscosity of formulations. The molecular targets include the lipid bilayers of cell membranes, where it can integrate and improve the barrier function of the skin. The pathways involved in its action include the stabilization of emulsions and the formation of a protective layer on the skin surface, which helps to retain moisture and prevent transepidermal water loss .

Comparison with Similar Compounds

Hexaglyceryl distearate can be compared with other similar compounds such as glycol distearate and ethylene glycol monostearate:

Uniqueness of this compound: this compound is unique due to its higher molecular weight and the presence of multiple glycerol units, which enhance its emulsifying and stabilizing properties compared to glycol distearate and ethylene glycol monostearate. This makes it particularly effective in formulations requiring high stability and viscosity .

Properties

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadecanoyloxypropoxy)propoxy]propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H88O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-43,46-48H,3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZHOJEQDADJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H88O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34424-97-0, 94423-19-5
Record name Distearic acid, diester with hexaglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLYGLYCERYL-3 DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI1LK470XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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